molecular formula C16H22N2O B12497654 2-Amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-YL)ethanone

2-Amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-YL)ethanone

Cat. No.: B12497654
M. Wt: 258.36 g/mol
InChI Key: SUSVSQMWKFICCC-UHFFFAOYSA-N
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Description

2-Amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone is a complex organic compound that features both an amino group and a cyclohexyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with a suitable precursor, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the molecule or alter its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a simpler amine or alcohol.

Scientific Research Applications

2-Amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-Amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-Amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone include other amino-cyclohexyl derivatives and isoindole-based molecules. These compounds share structural similarities but may differ in their functional groups or overall reactivity.

Uniqueness

What sets this compound apart is its specific combination of an amino group, a cyclohexyl group, and an isoindole moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone

InChI

InChI=1S/C16H22N2O/c17-15(12-6-2-1-3-7-12)16(19)18-10-13-8-4-5-9-14(13)11-18/h4-5,8-9,12,15H,1-3,6-7,10-11,17H2

InChI Key

SUSVSQMWKFICCC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CC3=CC=CC=C3C2)N

Origin of Product

United States

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